1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of aziridine derivatives can involve multiple steps, including acid-catalyzed hydrolysis and glycol cleavage, to yield specific aziridine carboxylates. For example, the cyano dihydroxyethyl aziridine was obtained through acid-catalyzed hydrolysis, leading to tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, showcasing the complexity and versatility of aziridine synthesis methods (Jähnisch, 1997).
Molecular Structure Analysis
Aziridines exhibit interesting molecular structures due to their strained three-membered rings. This strain significantly influences their chemical reactivity and the stereochemistry of reactions involving aziridine rings. The molecular structure of aziridine derivatives, including 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, can be analyzed through various spectroscopic methods, including NMR and mass spectrometry, to elucidate their configuration and conformation.
Chemical Reactions and Properties
Aziridine compounds participate in a variety of chemical reactions, primarily due to the reactivity of the strained aziridine ring. These reactions include ring-opening, cycloaddition, and rearrangement reactions, enabling the synthesis of a wide range of complex molecules. For instance, silylmethyl-substituted aziridine and azetidine compounds have been utilized in formal [3+2] and [4+2] cycloaddition reactions to generate imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
Scientific Research Applications
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- Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications .
- The polymerization process involves controlling the reaction of the monomers under specific conditions .
- The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
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- Methyleneaziridines (MAs) are a special subset of aziridines featuring an exocyclic C–C double bond on the three-membered ring .
- They have found great potential in organic synthesis .
- The synthesis of MAs involves various chemical transformations and mechanisms .
- The advances achieved over the past decade in this field are comprehensively summarized .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl aziridine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDZMSOHBQKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate | |
CAS RN |
181212-90-8 | |
Record name | 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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